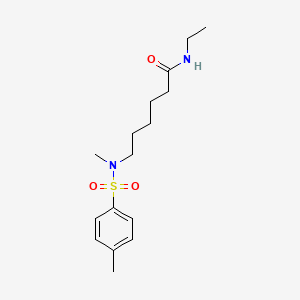
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide (N-EOTQM) is a novel quinoline-based compound with a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. N-EOTQM has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a wide range of pharmacological effects, such as inhibition of the enzyme acetylcholinesterase (AChE) and inhibition of the enzyme monoamine oxidase (MAO).
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been studied extensively for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to inhibit the enzyme acetylcholinesterase (AChE) and to inhibit the enzyme monoamine oxidase (MAO). It has also been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mecanismo De Acción
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been found to interact with a variety of proteins and enzymes, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and other enzymes involved in the regulation of neurotransmitter release. It is thought to act by inhibiting the activity of these enzymes, thereby leading to an increase in the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have a wide range of pharmacological effects, such as inhibition of the enzyme acetylcholinesterase (AChE) and inhibition of the enzyme monoamine oxidase (MAO). In addition, it has been found to have neuroprotective and neuroregenerative effects, as well as to improve cognitive and motor functions in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a novel quinoline-based compound with a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. Its advantages include its low cost, its availability in large quantities, and its relatively simple synthesis process. Its limitations include its potential toxicity, its potential to interact with other drugs, and its potential to cause adverse side effects.
Direcciones Futuras
The potential applications of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide in the fields of medicinal chemistry, pharmacology, and biochemistry are vast and varied. Potential future directions include the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease; the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of cancer; the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of infectious diseases; and the development of novel formulations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide for the treatment of inflammation. In addition, further research is needed to explore the potential of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide as an adjuvant for other drugs, as well as its potential to interact with other drugs, and its potential toxicity.
Métodos De Síntesis
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can be synthesized via a three-step synthesis process. In the first step, N-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline (EOTQ) is reacted with 3-methoxybenzamide (3-MBA) in the presence of an acid catalyst, such as sulfuric acid, to yield N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide. In the second step, the product is isolated and purified by column chromatography. In the third and final step, the compound is recrystallized from an appropriate solvent, such as methanol or ethanol.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-9-8-15(11-13(17)7-10-18(21)22)20-19(23)14-5-4-6-16(12-14)24-2/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVASMKFMFWLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)